

HPLC analytical method development for 2-Methyl-1,3-benzoxazol-5-amine

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Compound of Interest

Compound Name: 2-Methyl-1,3-benzoxazol-5-amine

Cat. No.: B1270466

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An HPLC (High-Performance Liquid Chromatography) method for the analysis of **2-Methyl-1,3-benzoxazol-5-amine** has been developed. This application note provides a detailed protocol for the method development, including the final optimized conditions. The method is suitable for the quantification and purity assessment of **2-Methyl-1,3-benzoxazol-5-amine** in various sample matrices, catering to the needs of researchers, scientists, and professionals in drug development.

Introduction

2-Methyl-1,3-benzoxazol-5-amine is a heterocyclic aromatic amine belonging to the benzoxazole class of compounds. Benzoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^{[1][2]} As a key intermediate in the synthesis of pharmacologically active molecules, a reliable and robust analytical method for the quantification and purity assessment of **2-Methyl-1,3-benzoxazol-5-amine** is essential.^[3] This document outlines the systematic development of a reversed-phase HPLC method for this purpose.

Physicochemical Properties of 2-Methyl-1,3-benzoxazol-5-amine

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method. Key properties of **2-Methyl-1,3-benzoxazol-5-amine**

are summarized in the table below.

Property	Value	Reference
Chemical Formula	C ₈ H ₈ N ₂ O	[4] [5] [6]
Molecular Weight	148.16 g/mol	[4] [5] [6]
Appearance	Solid	[5]
Melting Point	50-53 °C	[4]
Boiling Point	290.6 ± 13.0 °C (Predicted)	[4]
CAS Number	72745-76-7	[5] [6]

Experimental Protocols

Instrumentation and Materials

- Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Chromatography Data Software: For instrument control, data acquisition, and processing.
- Analytical Column: A C18 reversed-phase column is recommended as a starting point.
- Chemicals and Reagents:
 - 2-Methyl-1,3-benzoxazol-5-amine** reference standard.
 - HPLC grade acetonitrile and methanol.
 - HPLC grade water (e.g., Milli-Q or equivalent).
 - Additives such as formic acid, trifluoroacetic acid, or ammonium acetate.

Standard and Sample Preparation

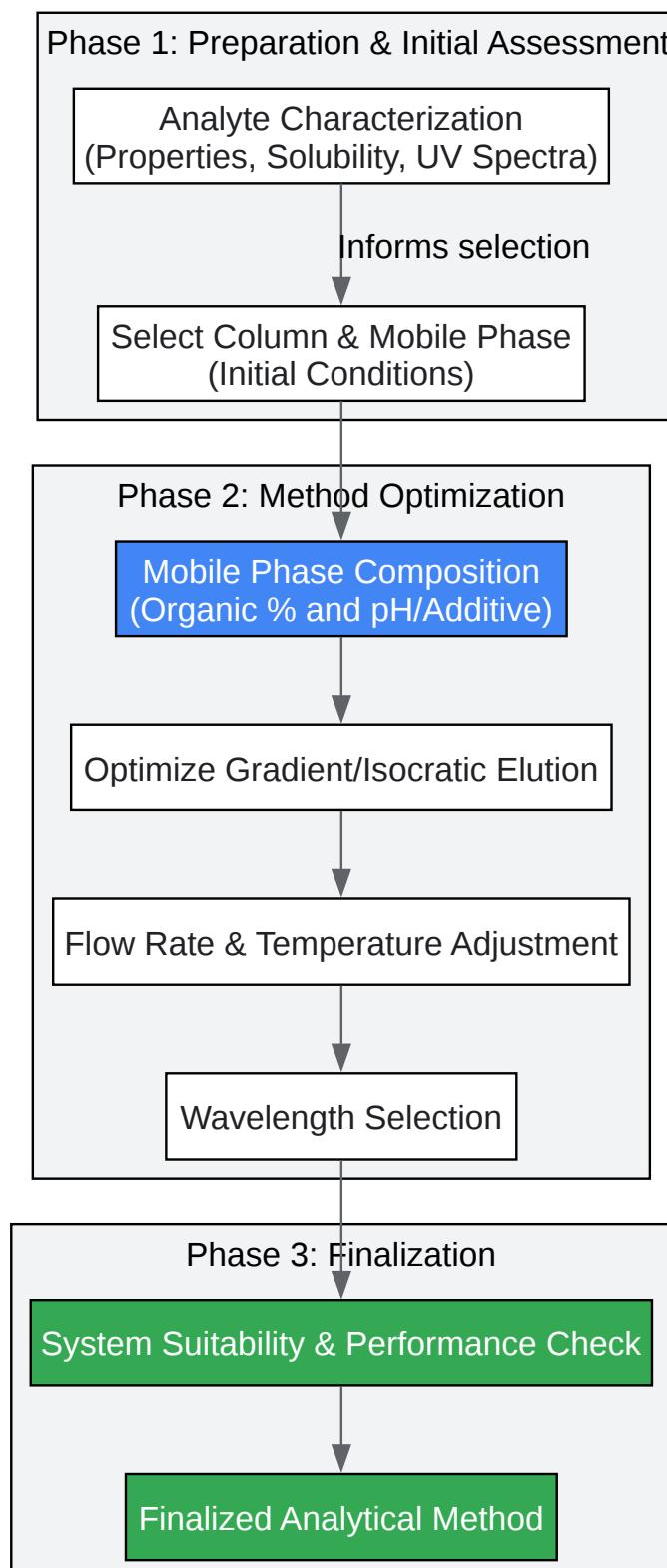
- Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of **2-Methyl-1,3-benzoxazol-5-amine** reference standard and transfer it to a 10 mL volumetric flask. Dissolve

and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile).

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to desired concentrations for calibration.
- Sample Preparation: Dissolve the sample containing **2-Methyl-1,3-benzoxazol-5-amine** in a suitable solvent. The final concentration should fall within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

HPLC Method Development Workflow

The development of the analytical method follows a logical progression of steps to achieve optimal separation and quantification.

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Caption: Workflow for HPLC Analytical Method Development.

Optimization of Chromatographic Conditions

- Column Selection: A C18 column is a good initial choice for this aromatic amine. The basic nature of the amine group may cause peak tailing on silica-based columns. A column with end-capping or a base-deactivated stationary phase is recommended.
- Mobile Phase Selection:
 - Organic Solvent: Both acetonitrile and methanol should be evaluated. Acetonitrile typically provides better peak shape and lower backpressure.
 - Aqueous Phase: Start with a simple mobile phase of Acetonitrile:Water.
 - pH/Additive: The amine group will be protonated at acidic pH, which can improve peak shape and retention on a C18 column. Evaluate the addition of 0.1% formic acid or 0.1% trifluoroacetic acid to the aqueous phase.
- Detection Wavelength: Determine the wavelength of maximum absorbance (λ_{max}) by running a UV scan of the analyte solution using the DAD. Benzoxazole derivatives are known to be UV active.[\[7\]](#)
- Gradient and Isocratic Elution: Start with a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate retention time of the analyte. Based on the results, an optimized gradient or an isocratic method can be developed for faster analysis.
- Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard. Adjusting the column temperature (e.g., 30-40 °C) can improve peak shape and reproducibility.

Developed HPLC Method and Data

Based on the systematic development process, the following optimized HPLC conditions were established for the analysis of **2-Methyl-1,3-benzoxazol-5-amine**.

Parameter	Optimized Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Elution Mode	Isocratic
Composition	Mobile Phase A : Mobile Phase B (60:40 v/v)
Flow Rate	1.0 mL/min
Column Temperature	35 °C
Injection Volume	10 μ L
Detection Wavelength	275 nm (Example λ_{max} , to be confirmed experimentally)
Run Time	10 minutes

Conclusion

This application note details a systematic approach to developing a robust and reliable reversed-phase HPLC method for the analysis of **2-Methyl-1,3-benzoxazol-5-amine**. The provided protocol and optimized conditions can be readily implemented in a quality control or research laboratory setting. The method is suitable for determining the purity and concentration of the compound, thereby supporting its use in pharmaceutical research and development. Further validation of the method should be performed according to ICH guidelines to ensure its suitability for its intended purpose.

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